(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Overview
Description
The compound “(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are commonly found in many natural alkaloids and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered pyrrolidine ring, with a Boc-protected amine group and two fluorine atoms attached to the fourth carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the Boc-protected amine group and the fluorine atoms. The Boc group could be removed under acidic conditions, revealing a reactive amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, while the Boc-protected amine group could influence its reactivity .Scientific Research Applications
Enantioselective Syntheses
Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved through the treatment of corresponding (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine. This process is solvent dependent, providing significant yields with enantiomeric excesses up to 96% in toluene. Such syntheses are crucial for producing enantiopure compounds, which are often required in pharmaceutical research and development (Wu, Lee, & Beak, 1996).
Configurational Stability
The study on the configurational stability of chiral lithio α-amino carbanions highlights the effect of Li-O vs. Li-N complexation. α-Lithio pyrrolidine, as its N-t-BOC or formamidine derivative, demonstrates significant configurational stability when alkylated, which is critical for the development of chiral synthetic methodologies and the synthesis of enantiomerically enriched compounds (Elworthy & Meyers, 1994).
Fluorinated Derivatives Synthesis
The synthesis of fluorinated derivatives, such as in the case of Sigma-1 receptor modulator E1R, involves the transformation of N-Boc-protected pyrrolidinones through ozonation and subsequent catalytic hydrogenation. This process is pivotal for creating fluorinated compounds that have applications in medicinal chemistry and drug discovery (Kuznecovs et al., 2020).
Organocatalysis
The preparation of ionic liquid-supported organocatalysts for stereoselective synthesis, such as in the creation of (R)-9-Methyl-5(10)-octaline-1,6-dione, showcases the utility of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine derivatives in catalysis. These methodologies can enhance the efficiency and selectivity of chemical reactions, which is crucial in synthetic organic chemistry and material science (Srivastava, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114388 | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407997-82-3 | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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